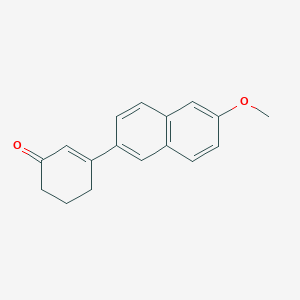![molecular formula C17H15NO B11865789 Isoquinoline, 1-[(2-methoxyphenyl)methyl]- CAS No. 98237-13-9](/img/structure/B11865789.png)
Isoquinoline, 1-[(2-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 1-(2-Methoxybenzyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-(2-Methoxybenzyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common reagents used in these reactions include sulfuric acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methoxybenzyl)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . These interactions can modulate biological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Methoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with different reactivity and biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid known for its antimicrobial and anti-inflammatory effects.
The uniqueness of 1-(2-Methoxybenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-(2-Methoxybenzyl)isoquinoline is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
98237-13-9 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-7-14(17)12-16-15-8-4-2-6-13(15)10-11-18-16/h2-11H,12H2,1H3 |
Clé InChI |
BFPCLYFQHDJMOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


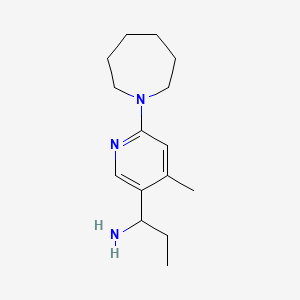

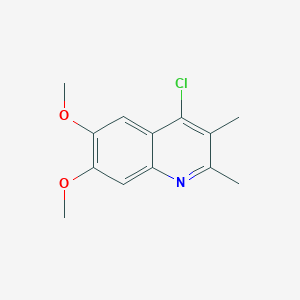
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)
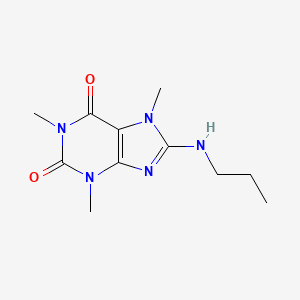
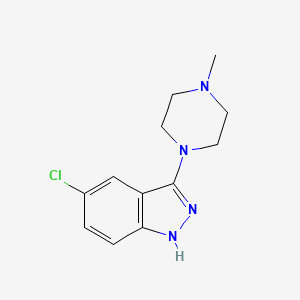
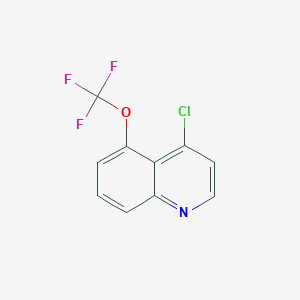
![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
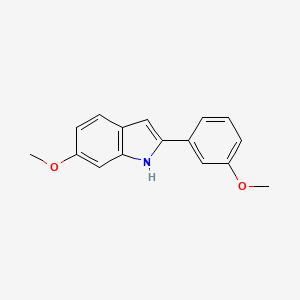
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
